2-(Difluoromethoxy)-4,5-dimethylbenzaldehyde
Overview
Description
2-(Difluoromethoxy)-4,5-dimethylbenzaldehyde is an organic compound characterized by the presence of a difluoromethoxy group and two methyl groups attached to a benzaldehyde core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Difluoromethoxy)-4,5-dimethylbenzaldehyde typically involves the introduction of the difluoromethoxy group into the benzaldehyde structure. One common method is the difluoromethylation of a suitable precursor. This can be achieved through various synthetic routes, including:
Electrophilic Difluoromethylation: Using difluoromethylating agents such as difluoromethyl phenyl sulfone or difluoromethyl trimethylsilane in the presence of a base.
Nucleophilic Difluoromethylation: Utilizing difluoromethyl anions generated from difluoromethyl halides in the presence of strong bases.
Radical Difluoromethylation: Employing difluoromethyl radicals generated from difluoromethyl iodide under photochemical or thermal conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and advanced purification techniques to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
2-(Difluoromethoxy)-4,5-dimethylbenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and halides under basic or acidic conditions.
Major Products Formed
Oxidation: 2-(Difluoromethoxy)-4,5-dimethylbenzoic acid.
Reduction: 2-(Difluoromethoxy)-4,5-dimethylbenzyl alcohol.
Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.
Scientific Research Applications
2-(Difluoromethoxy)-4,5-dimethylbenzaldehyde has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-(Difluoromethoxy)-4,5-dimethylbenzaldehyde involves its interaction with specific molecular targets and pathways. The difluoromethoxy group can influence the compound’s electronic properties, enhancing its reactivity and binding affinity to target molecules. This can lead to various biological effects, such as enzyme inhibition or receptor modulation .
Comparison with Similar Compounds
Similar Compounds
2-(Trifluoromethoxy)-4,5-dimethylbenzaldehyde: Similar structure but with a trifluoromethoxy group instead of a difluoromethoxy group.
2-(Methoxy)-4,5-dimethylbenzaldehyde: Similar structure but with a methoxy group instead of a difluoromethoxy group.
4,5-Dimethylbenzaldehyde: Lacks the difluoromethoxy group, providing a basis for comparison of the effects of fluorination.
Uniqueness
2-(Difluoromethoxy)-4,5-dimethylbenzaldehyde is unique due to the presence of the difluoromethoxy group, which imparts distinct electronic and steric properties. This can lead to different reactivity patterns and biological activities compared to its non-fluorinated or differently fluorinated analogs .
Properties
IUPAC Name |
2-(difluoromethoxy)-4,5-dimethylbenzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F2O2/c1-6-3-8(5-13)9(4-7(6)2)14-10(11)12/h3-5,10H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYYJPPAFXGXYQD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)OC(F)F)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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